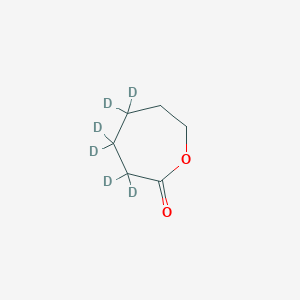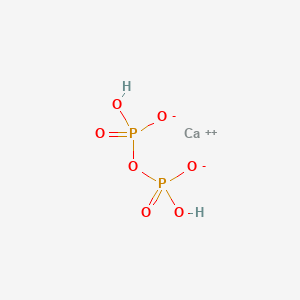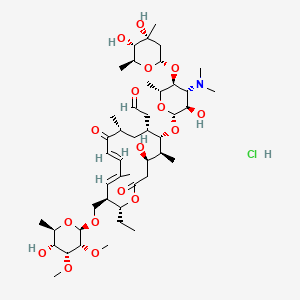
epsilon-Caprolactone-3,3,4,4,5,5-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
epsilon-Caprolactone-3,3,4,4,5,5-d6 is a deuterated form of epsilon-Caprolactone, a monomer used in the production of biodegradable polyesters. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-Caprolactone-3,3,4,4,5,5-d6 typically involves the deuteration of epsilon-Caprolactone. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound is similar to that of its non-deuterated counterpart but requires the use of deuterated starting materials. The process involves the esterification of deuterated hexanoic acid followed by cyclization to form the lactone ring .
Analyse Chemischer Reaktionen
Types of Reactions
epsilon-Caprolactone-3,3,4,4,5,5-d6 undergoes various chemical reactions, including:
Ring-opening polymerization: This is the most common reaction, leading to the formation of polycaprolactone.
Oxidation and Reduction: These reactions can modify the functional groups attached to the lactone ring.
Substitution: Deuterium atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Ring-opening polymerization: Catalysts such as tin(II) octoate or iron(III) chloride are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Polycaprolactone: A biodegradable polyester.
Various oxidized and reduced derivatives: Depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
epsilon-Caprolactone-3,3,4,4,5,5-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Studied for its biocompatibility and potential use in drug delivery systems.
Medicine: Investigated for its use in tissue engineering and regenerative medicine.
Industry: Used in the production of specialty polymers and coatings
Wirkmechanismus
The primary mechanism of action for epsilon-Caprolactone-3,3,4,4,5,5-d6 involves ring-opening polymerization. The deuterium atoms provide stability and allow for detailed NMR studies, helping to elucidate the polymerization process and the structure of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
epsilon-Caprolactone: The non-deuterated form, widely used in similar applications.
delta-Valerolactone: Another lactone used in polymer synthesis.
gamma-Butyrolactone: Used as a solvent and in the synthesis of other chemicals.
Uniqueness
epsilon-Caprolactone-3,3,4,4,5,5-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques.
Eigenschaften
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxepan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBSGBWRJIAAV-JGTMQTSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCOC(=O)C(C1([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)



![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)
